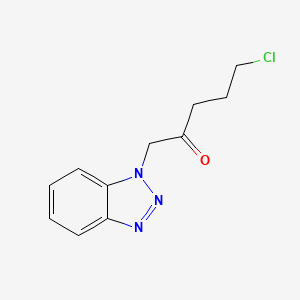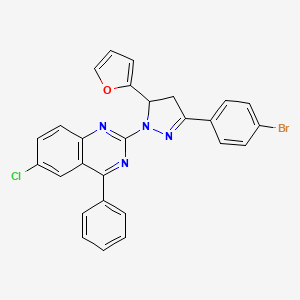![molecular formula C15H18N2O4 B2715730 3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2058890-97-2](/img/structure/B2715730.png)
3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a bicyclic heptene, a carbonyl group, a pyrrolidine ring, and an oxazolidine dione. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The bicyclic heptene would likely form a rigid, three-dimensional structure, while the pyrrolidine and oxazolidine rings would add additional complexity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbonyl group, which is often involved in reactions like nucleophilic addition or substitution. The double bond in the heptene ring could potentially undergo reactions like hydrogenation or halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
The synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters involves cyclization reactions that lead to bicyclic compounds with potential biological activities. These synthetic pathways offer a versatile approach to creating a diverse array of heterocyclic compounds that could be further explored for various scientific applications (Badr, Aly, Fahmy, & Mansour, 1981).
Asymmetric Synthesis
The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones via N,O-ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones results in compounds with a spiro-heteroquaternary stereogenic center. This method demonstrates high efficiency and selectivity, producing structurally novel compounds that could have significance in the development of chiral drugs or materials (Yang, Tang, He, Li, Yu, & Deng, 2015).
Novel Heterocyclic Compounds
Research on the synthesis of 7-(substituted-amino)-3-azabicyclo[3.2.0]heptanes via 1,2-cycloaddition reactions opens avenues for generating new heterocyclic structures. These compounds, due to their unique bicyclic frameworks, could be of interest for pharmacological studies or as intermediates in organic synthesis (Rynbrandt, 1974).
Polymerization and Material Science Applications
The polymerization of triazolidine-diones with diisocyanates to form novel polyureas showcases the potential of using heterocyclic compounds as monomers in polymer science. These materials could find applications in various industrial fields due to their unique mechanical and chemical properties (Mallakpour & Rafiee, 2003).
Catalytic Reactions and Carbon Dioxide Utilization
A tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones offers an environmentally benign route to these compounds. This method highlights the potential for sustainable chemical processes in synthesizing biologically relevant molecules (Zhang, Xia, Yang, & Lu, 2015).
Eigenschaften
IUPAC Name |
3-[1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13-8-21-15(20)17(13)11-3-4-16(7-11)14(19)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOJJLRIHFWPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)




![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2715669.png)

